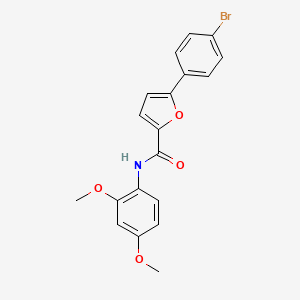
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide, also known as BDF, is a compound that has been widely studied for its potential as a therapeutic agent. BDF belongs to the class of compounds known as furanocoumarins, which have been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been studied extensively for its potential as a therapeutic agent. Research has shown that 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide possesses anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to possess anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to possess anti-viral properties and has been studied for its potential as a treatment for viral infections such as HIV and hepatitis B.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide is not fully understood, but research has suggested that it may act through multiple pathways. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and DNA polymerase. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to inhibit the activity of certain inflammatory mediators, such as TNF-alpha and IL-6, which are involved in the inflammatory response. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the activity of certain viral enzymes, such as reverse transcriptase and integrase, which are involved in the replication of viral DNA.
Biochemical and Physiological Effects:
Research has shown that 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide possesses a wide range of biochemical and physiological effects. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has also been shown to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide in lab experiments is that it possesses a wide range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide has been shown to possess relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. One limitation of using 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for research on 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. One area of research is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Another area of research is to study the potential of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide as a treatment for viral infections, such as HIV and hepatitis B. Additionally, research could focus on developing new synthesis methods to improve the yield and purity of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. Overall, the potential of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide as a therapeutic agent makes it a promising area of research for the future.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a catalyst to form a diester intermediate. This intermediate is then converted to the corresponding acid and reacted with 2,4-dimethoxyaniline to form the desired product, 5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-furamide. The yield of this synthesis method is reported to be around 56%.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-23-14-7-8-15(18(11-14)24-2)21-19(22)17-10-9-16(25-17)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTPJGVOFKONLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6978289 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


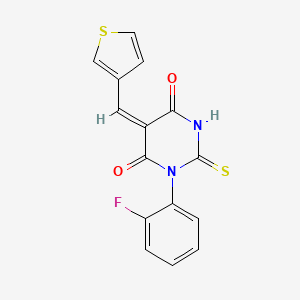
![(3-bromo-4-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4894948.png)
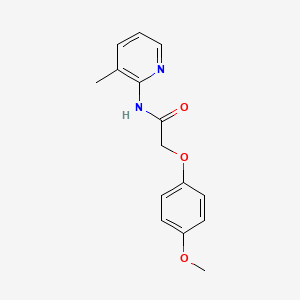
![2-methoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4894959.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
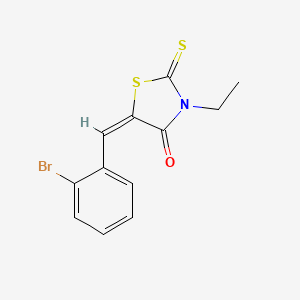
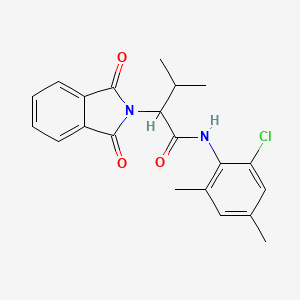
![2-{[(2-methoxyphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4894976.png)
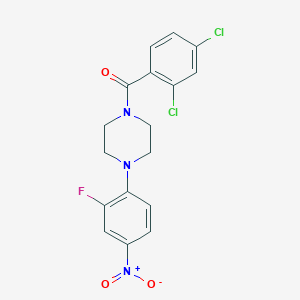
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)